Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Catalog No.
S13000455
CAS No.
796870-46-7
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

CAS Number

796870-46-7

Product Name

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-9-7-10(15(2)3)5-6-11(9)14-12/h5-8,14H,4H2,1-3H3

InChI Key

KQIBIBSQHVAYRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N(C)C

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique indole structure and the presence of a dimethylamino group. Its molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of approximately 232.28 g/mol. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its diverse chemical properties and biological activities.

, which include:

  • Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
  • Reduction: The compound can be reduced to form alcohols or amines, which may alter its biological activity.
  • Substitution: It can participate in nucleophilic substitution reactions, resulting in various substituted indole derivatives.

These reactions are significant for synthesizing more complex organic molecules and exploring its potential pharmacological properties.

Research indicates that Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: The compound has been investigated for its ability to modulate cell proliferation, potentially offering therapeutic benefits in cancer treatment .
  • Enzyme Inhibition: It may interact with specific enzymes, leading to altered metabolic pathways that could be beneficial in treating various diseases.

The synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate typically involves the following steps:

  • Starting Materials: The reaction begins with indole derivatives, ethyl chloroformate, and dimethylamine.
  • Reagents: A base such as triethylamine is often used to facilitate the reaction.
  • Reaction Conditions: The mixture is usually refluxed in solvents like dichloromethane or toluene to promote the formation of the desired product.
  • Purification: After synthesis, purification techniques such as recrystallization and chromatography are employed to isolate high-purity Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate .

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmacological agents.
  • Biological Research: The compound is studied for its potential therapeutic effects and mechanisms of action.
  • Industrial Uses: It is utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Studies on Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate have focused on its interactions with various biological targets:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
  • Mechanism of Action: Its interaction with cellular pathways suggests potential roles in regulating cell growth and apoptosis, particularly in cancer cells.

Understanding these interactions is crucial for developing targeted therapies.

Several compounds share structural similarities with Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate. Notable examples include:

  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another indole derivative with comparable chemical properties but differing biological activities.
  • Benzofuran Derivatives: Compounds featuring a benzofuran ring that exhibit similar antimicrobial and anticancer activities.

Uniqueness

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate stands out due to its specific indole structure combined with the dimethylamino group, which imparts distinct chemical reactivity and biological properties not found in other similar compounds .

Compound NameStructureUnique Features
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylateStructureIndole structure with dimethylamino group
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoateStructureDifferent substituents affecting activity
Benzofuran DerivativesStructureBenzofuran ring structure

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (CAS# 796870-46-7) possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.278 g/mol. Its structure combines a bicyclic indole core with two functional groups:

  • A dimethylamino group (-N(CH₃)₂) at the C5 position, which enhances electron density and influences intermolecular interactions.
  • An ethyl ester (-COOCH₂CH₃) at the C2 position, providing steric bulk and modulating solubility.
PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.278 g/mol
Exact Mass232.121 g/mol
PSA (Polar Surface Area)45.33 Ų
LogP (Partition Coefficient)2.41

The dimethylamino group activates the indole ring for electrophilic substitution at positions C4 and C7, while the ethyl ester facilitates hydrolysis to carboxylic acid derivatives for further functionalization. This dual functionality makes the compound a versatile scaffold for synthesizing indole-2-carboxamides, which are pivotal in drug discovery.

Historical Context and Discovery Timeline

The compound’s synthesis was first reported in the early 2000s as part of efforts to develop cannabinoid receptor modulators. Key milestones include:

  • 2005: The Scripps Research Institute patented a synthetic route to ethyl 5-(dimethylamino)-1H-indole-2-carboxylate, highlighting its utility as a precursor for indole-2-carboxamides.
  • 2005: Medivir AB disclosed a method for preparing the compound via Hemetsberger-Knittel indole synthesis, enabling large-scale production.

These developments built upon foundational work in indole chemistry, such as Kuno Fritz’s isolation of indole from tryptophan in 1866. The integration of dimethylamino and ester groups into the indole framework represented a deliberate strategy to enhance binding affinity and metabolic stability in drug candidates.

Role in Heterocyclic Compound Research

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has become a cornerstone in heterocyclic chemistry due to its:

Synthetic Versatility

The compound is synthesized via the Hemetsberger-Knittel reaction, which involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
  • Thermolytic cyclization of intermediate azides to form the indole core.

This method allows regioselective functionalization, enabling access to derivatives like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, a potent CB1 receptor modulator.

Applications in Drug Discovery

  • Cannabinoid Receptor Modulation: The compound’s derivatives act as allosteric modulators of the CB1 receptor, with binding affinities (KB) as low as 89.1 nM.
  • β-Arrestin Pathway Activation: Derivatives like 12f induce ERK1/2 phosphorylation via β-arrestin-mediated signaling, offering therapeutic potential in neurological disorders.

Electron-Donating Effects

The dimethylamino group increases electron density at the C5 and C7 positions, facilitating reactions such as halogenation and oxidative dimerization. For example, bromination at C3 yields intermediates for antitumor agents.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.121177757 g/mol

Monoisotopic Mass

232.121177757 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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